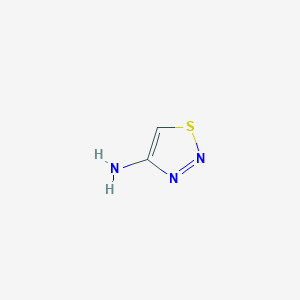

1,2,3-Thiadiazol-4-amine

Vue d'ensemble

Description

1,2,3-Thiadiazol-4-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is of significant interest due to its diverse range of applications in various fields, including medicinal chemistry, agriculture, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazol-4-amine can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with nitrous acid, which leads to the formation of the thiadiazole ring. Another method includes the cyclization of hydrazonoyl halides with potassium thiocyanate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,3-Thiadiazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazoles .

Applications De Recherche Scientifique

Synthesis of 1,2,3-Thiadiazol-4-amine Derivatives

The synthesis of this compound derivatives is crucial for exploring their biological properties. Several methods have been developed:

- Hurd-Mori Reaction : This method involves the reaction of hydrazines with carbon disulfide and various electrophiles to yield thiadiazole derivatives.

- Wolff Approach : This involves the reaction of thiosemicarbazides with α-halo ketones or aldehydes.

- Oxidative Cyclization : This process includes the use of oxidizing agents to facilitate the formation of the thiadiazole ring from appropriate precursors .

These synthetic routes are vital for producing compounds with enhanced biological activity.

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities:

Antimicrobial Activity

Research indicates that 1,2,3-thiadiazole derivatives possess significant antimicrobial properties. For instance:

- Compounds have shown effectiveness against various bacterial strains and fungi.

- The structure allows for modifications that enhance their activity against resistant strains .

Anticancer Properties

Several studies have highlighted the anticancer potential of 1,2,3-thiadiazole derivatives:

- Compounds have demonstrated cytotoxic effects on various cancer cell lines (e.g., HeLa and A549).

- Specific derivatives have shown promising results in inhibiting tumor growth and proliferation .

Antiparasitic Activity

One notable derivative is Megazol (2-amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazole), which has been effective against Trypanosoma cruzi and Trypanosoma brucei, making it a candidate for treating Chagas disease and sleeping sickness .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

Antiviral Agents

Recent studies suggest that certain derivatives may inhibit viral replication, including potential activity against SARS-CoV-2. In silico studies indicate strong binding affinities to viral targets .

Anti-inflammatory and Analgesic Effects

Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating conditions like arthritis or other inflammatory diseases. Their analgesic effects also make them candidates for pain management therapies .

Case Study 1: Anticancer Activity

A series of synthesized 1,2,3-thiadiazole derivatives were tested for their antiproliferative effects on cancer cell lines. One compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Mécanisme D'action

The mechanism of action of 1,2,3-thiadiazol-4-amine involves its interaction with various molecular targets and pathways. In medicinal applications, it can inhibit enzymes or disrupt DNA replication, leading to the death of microbial or cancer cells. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and reactivity .

Comparaison Avec Des Composés Similaires

1,3,4-Thiadiazole: This isomer has a different arrangement of nitrogen atoms and exhibits distinct chemical properties and applications.

1,2,4-Thiadiazole: Another isomer with unique reactivity and uses in various fields.

1,2,5-Thiadiazole: This isomer also has different properties and applications compared to 1,2,3-thiadiazol-4-amine.

Uniqueness: this compound is unique due to its specific arrangement of atoms, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and other compounds makes it valuable in various research and industrial applications .

Activité Biologique

1,2,3-Thiadiazol-4-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the thiadiazole family, which is known for its pharmacological significance, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by various studies and data.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms and one sulfur atom. Its unique structure contributes to its reactivity and biological activity. The presence of an amine group enhances its potential for derivatization, allowing for the synthesis of various analogs with improved efficacy.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound derivatives. Research indicates that these compounds exhibit significant activity against a range of bacteria and fungi. For instance:

- Antibacterial Activity : Compounds derived from this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that some derivatives are more potent than standard antibiotics .

- Antifungal Activity : Thiadiazole derivatives have demonstrated antifungal properties against pathogenic fungi such as Candida albicans and Aspergillus niger. These findings suggest their potential use in treating fungal infections .

Anticancer Properties

The anticancer potential of this compound has been explored extensively. Various derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation:

- Mechanisms of Action : Some derivatives act as inhibitors of key enzymes involved in cancer cell metabolism, such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II. Studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) .

- Cell Viability Assays : In vitro studies using MTS assays demonstrated that certain thiadiazole derivatives significantly reduce cell viability at micromolar concentrations. The apoptotic effect was notably higher after prolonged exposure .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. Compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity suggests potential applications in treating inflammatory diseases .

Study on Anticancer Activity

A recent study synthesized several 1,2,3-thiadiazole derivatives and evaluated their anticancer effects on different cell lines. The results showed that some compounds led to a significant increase in apoptotic cell populations compared to untreated controls. The most active derivatives exhibited IC50 values in the low micromolar range .

Antimicrobial Efficacy Evaluation

In another study focusing on antimicrobial activity, various thiadiazole derivatives were tested against clinical isolates of bacteria. The findings revealed that certain compounds had MIC values lower than those of conventional antibiotics like penicillin and amphotericin B .

Data Summary Table

Propriétés

IUPAC Name |

thiadiazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c3-2-1-6-5-4-2/h1H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWHXIJMTMMRTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295364 | |

| Record name | 1,2,3-THIADIAZOL-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-27-0 | |

| Record name | NSC101515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-THIADIAZOL-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.